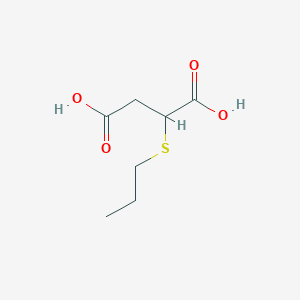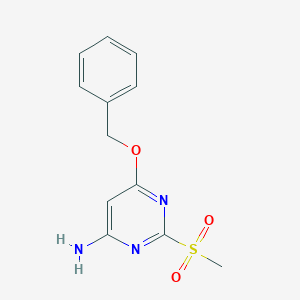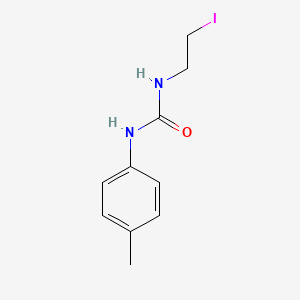
1-(2-Iodoethyl)-3-(4-methylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Iodoethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an iodoethyl group and a methylphenyl group attached to the urea moiety
准备方法
The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
科学研究应用
1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
作用机制
The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
相似化合物的比较
1-(2-Iodoethyl)-3-(4-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(2-Bromoethyl)-3-(4-methylphenyl)urea: Similar structure but with a bromo group instead of an iodo group.
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a chloro group instead of an iodo group.
1-(2-Iodoethyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
15145-46-7 |
|---|---|
分子式 |
C10H13IN2O |
分子量 |
304.13 g/mol |
IUPAC 名称 |
1-(2-iodoethyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI 键 |
AIZVQULRTJJXPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)NCCI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


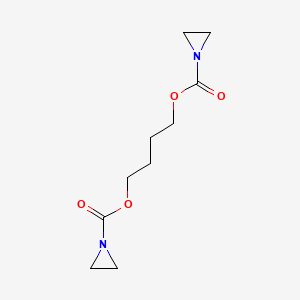


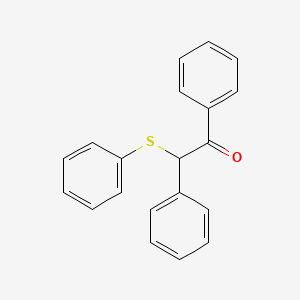
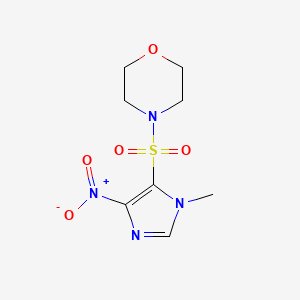
![3-[(4-Nitrophenyl)methyl]-1,4,7,10-tetraazacyclododecane-2,6-dione](/img/structure/B14009009.png)
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
![2-[[4-[(Z)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide](/img/structure/B14009026.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
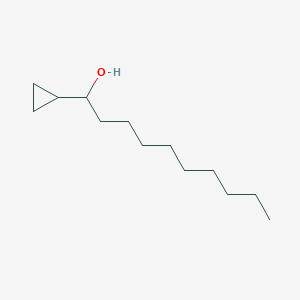
![6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14009045.png)
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
